Chinensine B

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Chinensine B and related compounds involves complex chemical reactions and strategic methodologies. For example, the total synthesis of (+)-chinensiolide B, a compound closely related to Chinensine B, was accomplished through a highly stereoselective and E/Z-selective tandem allylboration/lactonization reaction, starting from (R)-carvone. This process highlights the intricate steps involved in synthesizing such compounds, including chemoselective reactions to overcome reactivity issues associated with the alpha-methylene gamma-lactone moiety (Elford & Hall, 2010). Similarly, short and efficient syntheses of chinensines A-E, utilizing singlet oxygen reactions, have clarified previously unknown stereochemical details, emphasizing the complexity of synthesizing these compounds (Margaros & Vassilikogiannakis, 2007).

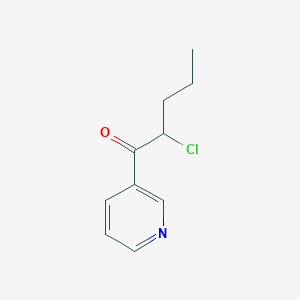

Molecular Structure Analysis

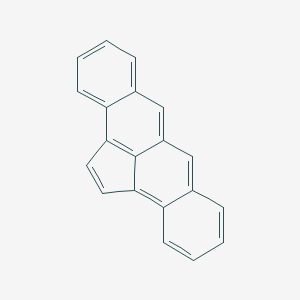

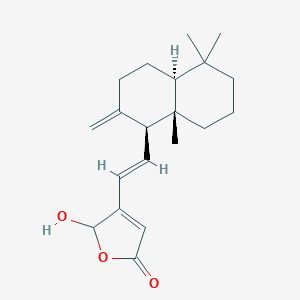

The molecular structure of Chinensine B and related compounds is characterized by multiple functional groups and stereochemical configurations. The detailed analysis of these structures is essential for understanding their chemical behavior and potential biological activities. For instance, the structural elucidation of chinensin, a related compound, involved chemical transformation and spectroscopic evidence, highlighting the importance of molecular structure analysis in understanding these compounds' chemical nature (Ghosal, Chauhan, & Srivastava, 1974).

Chemical Reactions and Properties

Chinensine B undergoes various chemical reactions, which are pivotal in its synthesis and modification. The reactivity of the alpha-methylene gamma-lactone group in Chinensine B analogs, for example, plays a crucial role in its chemical transformations. Such reactivity is carefully managed through selective reactions to achieve the desired chemical structures (Elford & Hall, 2010).

Wissenschaftliche Forschungsanwendungen

Drug Discovery Applications : Chinensine B is recognized for its valuable medicinal chemistry properties, making it of interest in the field of drug discovery (Foley, Eghbali, & Anastas, 2010).

Anti-inflammatory Effects : Coptisine, a constituent of Coptis chinensis, exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B, MAPK, and PI3K/Akt in macrophages (Wu et al., 2016).

Wound Healing : Loropetalum chinense significantly accelerates wound healing, enhances healing intensity, and promotes cell proliferation and blood vessel formation around wounds (Lian et al., 2013).

Cancer Research : Total flavonoids from Salvia chinensia have been shown to induce apoptosis in hepatocellular carcinoma cells, possibly by suppressing NF-κB signaling (Xiang et al., 2013).

Medicinal Plant Research : Belamcanda chinensis, a medicinal plant, has various biological activities due to its isolated extracts and chemical components (Zhang et al., 2016).

Wirkmechanismus

Target of Action

Chinensine B is a type of antitumor diterpenoid . More research is needed to fully understand the primary targets and their roles.

Mode of Action

It is known that diterpenoids, the family of compounds to which chinensine b belongs, often interact with their targets through a variety of mechanisms, including binding to specific receptors, modulating signal transduction pathways, or inducing changes in cell morphology

Biochemical Pathways

Diterpenoids, in general, can affect a wide range of biochemical pathways, including those involved in cell growth, apoptosis, inflammation, and immune response

Result of Action

It is known that diterpenoids, the family of compounds to which chinensine b belongs, can have a variety of effects at the molecular and cellular level, including inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and modulating immune response

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of diterpenoids

Eigenschaften

IUPAC Name |

3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3/b8-7+/t15-,16-,18?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUPGEKTXQYTSU-AKHYNURPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chinensine B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)